molecular formula C7H8FN B146954 5-Fluoro-2-methylaniline CAS No. 367-29-3

5-Fluoro-2-methylaniline

Cat. No.: B146954
CAS No.: 367-29-3
M. Wt: 125.14 g/mol
InChI Key: JLCDTNNLXUMYFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylaniline: is an organic compound with the molecular formula C7H8FN . . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, along with an amino group. It appears as a purple to brown crystalline solid or liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Fluoro-2-methylaniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses aryl halides and boron reagents in the presence of a palladium catalyst . The reaction conditions include:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

5-Fluoro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

5-Fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • 2-Aminobenzotrifluoride
  • 2-Fluoroaniline
  • p-Toluidine
  • Toluidine Blue O
  • 3,3’,5,5’-Tetramethylbenzidine dihydrochloride
  • 4-Fluoroaniline
  • o-Toluidine
  • N,N-Dimethylaniline
  • N-Methylaniline
  • N,N-Dimethyl-1,4-phenylenediamine

Comparison:

5-Fluoro-2-methylaniline is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, 2-Fluoroaniline lacks the methyl group, which can alter its steric and electronic properties .

Properties

IUPAC Name

5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDTNNLXUMYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190143
Record name 5-Fluoro-o-toluidine
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-29-3
Record name 5-Fluoro-2-methylaniline
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Record name 367-29-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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